molecular formula C13H17NO B13192419 1-(3,5-Dimethylphenyl)piperidin-2-one

1-(3,5-Dimethylphenyl)piperidin-2-one

Cat. No.: B13192419
M. Wt: 203.28 g/mol
InChI Key: RXCAUZLAFWDKEW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)piperidin-2-one is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)piperidin-2-one

InChI

InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3

InChI Key

RXCAUZLAFWDKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCCC2=O)C

Origin of Product

United States

Synthetic Methodologies for 1 3,5 Dimethylphenyl Piperidin 2 One and Its Analogs

Strategies for Piperidin-2-one Ring Formation

The construction of the piperidin-2-one core is a critical step in the synthesis of N-aryl derivatives. Various strategies have been developed, primarily centered around the formation of the six-membered lactam ring through intramolecular cyclization or condensation reactions.

Cyclization Reactions in N-Aryl Piperidinone Synthesis

Intramolecular cyclization is a powerful method for forming the piperidin-2-one ring. This approach typically involves a linear precursor that already contains the N-aryl group and a reactive terminus that can undergo ring closure. One such strategy is the intramolecular amidation of a 5-halopentanoyl chloride that is N-substituted with the desired aryl group. For instance, N-(3,5-dimethylphenyl)-5-chloropentanamide can be cyclized under basic conditions to yield 1-(3,5-dimethylphenyl)piperidin-2-one.

Another versatile method involves the reductive amination of a 5-oxopentanoic acid derivative with 3,5-dimethylaniline, followed by spontaneous or induced lactamization. This one-pot reaction can be highly efficient, forming the C-N bond and the amide bond in a sequential process.

Palladium-catalyzed intramolecular cyclizations have also emerged as a sophisticated route. For example, the cyclization of N-allyl propiolamides can lead to highly substituted piperidin-2-ones, offering a pathway to complex analogs.

Approaches Involving Carbonyl Condensation and Ring Closure

Carbonyl condensation reactions, particularly the Dieckmann condensation, represent a classical and effective method for constructing the piperidin-2-one skeleton. The Dieckmann condensation of an aminodiester, such as diethyl 3-(3,5-dimethylphenylamino)dipropionate, under basic conditions leads to a β-keto ester, which can then be hydrolyzed and decarboxylated to afford the N-aryl-4-piperidone. While this method yields a piperidin-4-one, it is a key intermediate that can be further modified to obtain the desired piperidin-2-one scaffold. However, the Dieckmann reaction can be sensitive to reaction conditions and may require careful control to prevent side reactions like retro-Dieckmann cleavage.

Installation of the 3,5-Dimethylphenyl Moiety

The formation of the aryl-nitrogen bond is a pivotal step in the synthesis of this compound. This can be achieved either by incorporating the 3,5-dimethylphenyl group into the starting materials for ring formation or by attaching it to a pre-existing piperidin-2-one scaffold through N-arylation reactions.

N-Arylation Strategies for Piperidin-2-one Scaffolds

Direct N-arylation of piperidin-2-one (δ-valerolactam) is a common and convergent approach. This involves the reaction of piperidin-2-one with an activated aryl species, such as a 3,5-dimethylphenyl halide or a boronic acid derivative, in the presence of a suitable catalyst. The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent.

Cross-Coupling Methodologies for Aryl-Nitrogen Bond Formation

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods applicable to the synthesis of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (or in this case, a lactam) and an aryl halide (or triflate). The synthesis of this compound via this method would involve the coupling of piperidin-2-one with a 3,5-dimethylphenyl halide, such as 1-bromo-3,5-dimethylbenzene. The choice of palladium precursor and phosphine ligand is crucial for achieving high yields, especially with the sterically hindered 3,5-disubstituted aryl halide.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene11085-95
Pd(OAc)₂RuPhosK₃PO₄Dioxane10080-90
G3-Xantphos-DBUMeCN/PhMe14075-88

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Lactams

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form the N-aryl bond. This reaction typically requires higher temperatures than the palladium-catalyzed methods and often uses an aryl iodide as the coupling partner. The coupling of piperidin-2-one with 1-iodo-3,5-dimethylbenzene in the presence of a copper catalyst and a suitable ligand, such as a diamine, would yield the target compound. While historically requiring harsh conditions, modern Ullmann-type reactions can proceed under milder conditions with the use of appropriate ligands.

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)
CuIN,N'-DimethylethylenediamineK₂CO₃DMF120-14070-85
Cu₂OPhenanthrolineCs₂CO₃NMP15065-80
Cu(acac)₂N,N-DimethylglycineK₃PO₄DMSO13075-90

Table 2: Representative Conditions for Ullmann Condensation with Lactams

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. For the synthesis of this compound, several green strategies can be employed.

One significant approach is the use of microwave irradiation to accelerate reactions. Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. Both the formation of the piperidin-2-one ring and the N-arylation step can be performed under microwave conditions. For instance, solvent-free N-alkylation of lactams under microwave irradiation has been shown to be a rapid and efficient process.

Solvent-free reactions , or reactions in greener solvents like water or ethanol, are another cornerstone of green chemistry. The development of solvent-free Ullmann couplings, for example, by heating the reactants with a copper catalyst in the absence of a solvent, offers a significant environmental advantage. Similarly, performing reactions in aqueous media, where possible, reduces the reliance on volatile organic compounds.

The use of more environmentally benign catalysts and reagents is also a key aspect. This includes the development of highly active catalysts that can be used at low loadings, as well as exploring the use of more abundant and less toxic metals as alternatives to palladium.

Green ApproachReaction TypeConditionsAdvantages
Microwave IrradiationN-ArylationSolvent-free, phase-transfer catalystRapid reaction times, high yields, reduced solvent waste
Solvent-Free SynthesisUllmann CouplingNeat reactants, copper catalystElimination of solvent, simplified workup
Aqueous MediaBuchwald-HartwigWater-soluble ligandsReduced use of organic solvents, improved safety

Table 3: Green Chemistry Strategies in N-Aryl Piperidinone Synthesis

By integrating these synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved efficiently and with minimal environmental impact, paving the way for the development of more sustainable chemical processes.

Utilization of Environmentally Benign Solvents and Catalysts

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like piperidinones to mitigate environmental impact. nih.gov This involves the selection of safer solvents and the development of highly efficient, non-toxic catalysts.

Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. Modern approaches seek to replace these with more environmentally friendly alternatives. nih.gov For the synthesis of N-substituted piperidones, solvents are chosen to facilitate the reaction while minimizing environmental harm. Water, ionic liquids, and supercritical fluids have emerged as promising green solvents for various organic reactions. nih.gov For instance, certain cyclization reactions to form piperidine (B6355638) rings can be performed in water, which not only reduces organic waste but can also enhance reaction rates and selectivity due to hydrophobic effects. nih.gov The use of bio-based solvents, such as ethanol derived from renewable feedstocks, also aligns with green chemistry principles by reducing reliance on petrochemicals. sigmaaldrich.com While specific solvent systems for this compound are not extensively detailed, general piperidone syntheses have been shown to be effective in solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (B95107) (THF). researchgate.net The shift towards greener alternatives is a key area of ongoing research.

Catalysts: Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of substances that can be recycled and are often less toxic. nih.gov In piperidinone synthesis, both metal-based and organocatalysts are employed. The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused. For instance, nanocatalysts based on cobalt, ruthenium, and nickel have been used for the hydrogenation of pyridine derivatives, a common route to the piperidine core. nih.gov Furthermore, enzymatic processes offer a highly selective and environmentally benign catalytic approach for constructing N-containing rings. researchgate.net

Table 1: Comparison of Conventional vs. Greener Solvents in Organic Synthesis

Solvent TypeExamplesEnvironmental/Health ConcernsGreener Alternative ExamplesBenefits of Alternatives
HalogenatedDichloromethane, Chloroform, 1,2-DichloroethaneToxic, Carcinogenic, Ozone-depletingWater, 2-Methyl-THFReduced toxicity, Biodegradable, Sourced from renewables
Aprotic PolarDimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Teratogenic, High boiling pointsCyrene™, Dimethyl sulfoxide (DMSO)Bio-derived, Lower toxicity, Biodegradable
AromaticBenzene (B151609), TolueneCarcinogenic, Volatile organic compounds (VOCs)Anisole, p-CymeneLower toxicity, Higher boiling points reducing volatility

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgchemrxiv.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org

In the context of synthesizing this compound and its analogs, different synthetic strategies will have varying atom economies.

Addition Reactions: Cycloaddition reactions, such as the formal [5+1] annulation, can be highly atom-economical. For example, a "hydrogen borrowing" [5+1] annulation method for preparing piperidines forms two new C-N bonds with water as the only byproduct, representing high efficiency. nih.gov

Substitution and Elimination Reactions: Many classical synthetic methods rely on these reaction types, which often have poor atom economy due to the generation of stoichiometric byproducts that are discarded as waste. rsc.org

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral piperidinone derivatives is of great importance, as the stereochemistry of bioactive molecules often dictates their pharmacological activity. Methodologies for achieving stereocontrol include the use of chiral auxiliaries, organocatalysis, and metal-based asymmetric catalysis. researchgate.netresearchgate.net

Catalytic Asymmetric Methods for Enantioselective Production

Catalytic asymmetric synthesis is a powerful tool for producing enantioenriched compounds, offering an efficient alternative to classical resolution or the use of stoichiometric chiral reagents. researchgate.net

Metal-Based Catalysis: Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, are widely used for the asymmetric hydrogenation of prochiral precursors to piperidines. nih.gov For instance, a rhodium(I) complex with a P-chiral bisphosphorus ligand has been used for the enantioselective hydrogenation of tetrasubstituted enamides to form chiral piperidines. nih.gov Similarly, iridium(I) catalysts are effective for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov A tandem one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation provides an efficient route to chiral 3-substituted morpholines and has been extended to the synthesis of enantioenriched piperazines, achieving high yields and enantiomeric excesses (>95% ee). organic-chemistry.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's chiral ligand are crucial for achieving high enantioselectivity. organic-chemistry.orgnih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a major field in stereoselective synthesis. researchgate.net Chiral amines, such as proline and its derivatives, can catalyze asymmetric Michael additions and aldol reactions to build the piperidinone skeleton with high stereocontrol. researchgate.net For example, a polystyrene-immobilized pyrrolidine organocatalyst has been shown to be highly efficient and reusable for the asymmetric Michael addition of cyclohexanone to nitroolefins, a key step in forming substituted ring systems. researchgate.net

Table 2: Examples of Catalytic Asymmetric Methods for Piperidine Ring Synthesis

Catalyst TypeMetal/OrganocatalystReaction TypeSubstrate ClassTypical Enantiomeric Excess (ee)Reference
Metal-BasedRhodium(I) with P-chiral ligandAsymmetric HydrogenationTetrasubstituted EnamidesHigh nih.gov
Metal-BasedIridium(I) with P,N-ligandAsymmetric HydrogenationPyridinium SaltsHigh nih.gov
Metal-BasedRuthenium (Noyori-Ikariya catalyst)Asymmetric Transfer HydrogenationCyclic Imines>95% nih.gov
OrganocatalystProline DerivativesAldol/Michael ReactionsAldehydes, Ketones, Nitroolefinsup to >99% researchgate.net

Diastereoselective Control in Piperidinone Ring Systems

When multiple stereocenters are present in the piperidinone ring, controlling their relative configuration (diastereoselectivity) is essential.

One powerful strategy is the domino Mannich–Michael reaction. researchgate.netcdnsciencepub.com For example, the reaction of Danishefsky's diene with aldimines derived from a chiral carbohydrate auxiliary, D-arabinopyranosylamine, produces N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com The chiral auxiliary guides the facial selectivity of the nucleophilic attack. Subsequent transformations of these intermediates, such as conjugate cuprate addition, can yield 2,6-cis-substituted piperidinones, while enolate alkylation can lead to 2,3-trans-substituted products, demonstrating precise control over the stereochemical outcome. researchgate.netcdnsciencepub.com

Another approach involves the diastereoselective reduction of a pre-existing piperidinone ring or its precursor. researchgate.net The stereochemical outcome of hydrogenation can be directed by the existing stereocenters within the molecule or by the choice of catalyst and reaction conditions. For instance, the stereoselective hydrogenation of unsaturated substituted piperidinones, followed by reduction of the lactam group, can produce cis-configured 2,4-disubstituted piperidines. nih.gov Iridium-catalyzed formal [3+3] cycloadditions of imines have also been shown to produce C-substituted piperazines with excellent diastereoselective control, yielding a single, previously unreported diastereomer. nih.gov Such methods provide a direct and stereospecific route to complex piperidine ring systems.

Chemical Reactivity and Mechanistic Investigations of 1 3,5 Dimethylphenyl Piperidin 2 One

Reactivity of the Amide Functionality within the Piperidin-2-one Ring

The piperidin-2-one ring contains a six-membered lactam, which is a cyclic amide. Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon. chemistrysteps.com However, the constrained cyclic structure of a lactam can influence its reactivity compared to acyclic amides. researchgate.net

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by strong nucleophiles. This typically leads to a nucleophilic acyl substitution pathway where the ring is opened.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can react with the lactam carbonyl. wikipedia.orgmsu.edu The reaction involves the nucleophilic addition of the carbanion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and typically leads to the cleavage of the endocyclic C-N bond, effectively opening the piperidin-2-one ring. Subsequent workup with an acid would protonate the resulting alkoxide and amine. For example, the reaction with a Grignard reagent would yield an amino ketone after the ring-opening step. Unlike esters, which can react with a second equivalent of the Grignard reagent, the initial product with a lactam is generally stable under these conditions. masterorganicchemistry.comlibretexts.org

Table 1: Hypothetical Products of Nucleophilic Addition to 1-(3,5-Dimethylphenyl)piperidin-2-one

Nucleophile (Reagent) Intermediate Final Product (after acidic workup)
Methylmagnesium Bromide (CH₃MgBr) Tetrahedral Alkoxide Intermediate 5-((3,5-dimethylphenyl)amino)-2-hexanone

This table is illustrative and shows the expected products based on established reactivity patterns of lactams with organometallic reagents.

The hydrolysis of the amide bond in this compound results in ring-opening to form 5-((3,5-dimethylphenyl)amino)pentanoic acid. This reaction can proceed under either acidic or basic conditions, though typically requiring more forcing conditions (e.g., heat) than the hydrolysis of esters or acid chlorides. openstax.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. openstax.org Proton transfer and subsequent elimination of the amine portion opens the ring. The final step involves the protonation of the resulting amine, which drives the equilibrium towards the products. Studies on the acid-catalyzed hydrolysis of lactams generally support a bimolecular (A-2) mechanism, where the attack of water is involved in the rate-determining step. jcsp.org.pk

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral alkoxide intermediate. libretexts.org The ring opens by the elimination of the amide anion. This is followed by an acid-base reaction where the newly formed carboxylic acid protonates the amide anion, yielding a carboxylate and the neutral amine. Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org Kinetic studies on the alkaline hydrolysis of N-phenyl-2-piperidones have shown that the reaction is first order in both the lactam and the base, consistent with a mechanism involving a rate-determining fission of the C-N bond following the initial nucleophilic attack. rsc.org

The rate of hydrolysis is influenced by ring strain, with highly strained β-lactams (four-membered rings) being much more reactive. δ-Lactams (six-membered rings) like piperidin-2-one are relatively strain-free and thus less reactive than their smaller ring counterparts, but surprisingly have been found to have similar reactivity to some β-lactams. researchgate.net

Lactams can be reduced to the corresponding cyclic amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). frontiersin.orgyoutube.com Unlike the reduction of esters, which yields alcohols, the reduction of amides and lactams results in the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms. masterorganicchemistry.com

The mechanism involves the initial nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. The resulting tetrahedral intermediate forms a complex with the aluminum species. The key step that differentiates amide reduction is the subsequent elimination of an oxygen-aluminum species, which is a good leaving group, to form a transient iminium ion intermediate. A second hydride ion then rapidly adds to the electrophilic iminium carbon to yield the final amine product. openstax.orgchemistrysteps.com

For this compound, this reduction would yield 1-(3,5-dimethylphenyl)piperidine. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product. masterorganicchemistry.comacs.org

Table 2: Reduction of this compound

Reducing Agent Solvent Product

This table presents the expected outcome of the reduction of the specified lactam based on the known reactivity of LiAlH₄.

Reactions Involving the 3,5-Dimethylphenyl Substituent

The 3,5-dimethylphenyl ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the combined influence of the two methyl groups and the N-piperidin-2-one substituent.

In electrophilic aromatic substitution, the directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. chemistrysteps.com

Methyl Groups (-CH₃): Alkyl groups are activating and ortho-, para-directing. lumenlearning.com They activate the ring towards EAS by donating electron density through an inductive effect, which stabilizes the cationic intermediate (sigma complex). libretexts.org In the 3,5-dimethylphenyl group, each methyl group directs incoming electrophiles to its ortho positions (C2, C4, C6) and its para position (which is occupied by the other methyl group or the piperidinone substituent).

The final regiochemical outcome of an EAS reaction on this compound is a result of the combined influence of these three groups. The two methyl groups strongly activate the C2, C4, and C6 positions. The N-acyl group directs to the C2 and C6 positions (ortho) and the C4 position (para). Therefore, all substituents direct the electrophile to the same positions: C2, C4, and C6. The C4 position is sterically less hindered than the C2 and C6 positions, which are flanked by both a methyl group and the bulky piperidinone substituent. Consequently, substitution is most likely to occur at the C4 position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃ / H₂SO₄ 1-(2,4-Dinitro-3,5-dimethylphenyl)piperidin-2-one
Bromination Br⁺ Br₂ / FeBr₃ 1-(4-Bromo-3,5-dimethylphenyl)piperidin-2-one

This table provides a predictive guide to the major substitution products based on an analysis of substituent directing effects.

The methyl groups attached to the aromatic ring are benzylic and can be functionalized through radical reactions.

Free-Radical Bromination: A common method for functionalizing benzylic positions is through free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or benzoyl peroxide). missouri.edumasterorganicchemistry.com This reaction is highly selective for the benzylic position because the benzylic radical intermediate is stabilized by resonance with the aromatic ring. libretexts.org In the case of this compound, treatment with NBS would lead to the substitution of a hydrogen atom on one of the methyl groups with a bromine atom, forming 1-(3-(bromomethyl)-5-methylphenyl)piperidin-2-one. Using excess NBS could lead to further bromination. researchgate.net

Oxidation: The benzylic methyl groups can also be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a benzylic C-H bond. masterorganicchemistry.com Under vigorous conditions, these reagents will typically oxidize the methyl group all the way to a carboxylic acid, provided a benzylic hydrogen is present. This would transform one of the methyl groups into a carboxyl group, yielding 3-(2-oxopiperidin-1-yl)-5-methylbenzoic acid. Milder and more selective methods for benzylic oxidation also exist, potentially allowing for the formation of aldehydes or benzylic alcohols. nih.govbeilstein-journals.org

Exploration of Radical Cyclization Pathways

There is no available research that specifically investigates the radical cyclization pathways involving this compound. Studies on analogous N-aryl lactams or amides focus on different substitution patterns and reaction conditions, making direct extrapolation of their radical behavior to the title compound speculative and scientifically unfounded without dedicated experimental or computational studies. Therefore, no data tables or detailed research findings on the radical cyclization of this compound can be presented.

Reaction Mechanisms and Kinetic Studies Relevant to this compound Transformations

Similarly, a thorough search of chemical databases and scholarly articles did not yield any publications focused on the reaction mechanisms or kinetic studies of transformations involving this compound. While general mechanisms for reactions of N-aryl amides and lactams exist, the specific influence of the 3,5-dimethylphenyl substituent on reaction rates and pathways has not been investigated for this particular piperidin-2-one derivative. Consequently, there are no established reaction mechanisms, kinetic data, or related data tables to report for this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1 3,5 Dimethylphenyl Piperidin 2 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 1-(3,5-Dimethylphenyl)piperidin-2-one would be expected to show distinct signals for the protons on the piperidin-2-one ring and the 3,5-dimethylphenyl group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signal would correspond to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, would reveal the connectivity of adjacent protons.

Hypothetical ¹H NMR Data Table:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Expected RangeExpected PatternExpected # of HHypothetical Proton Group
~ 7.0-7.2Singlet1HAromatic H (para to N)
~ 6.8-7.0Singlet2HAromatic H (ortho to N)
~ 3.5-3.7Triplet2HCH₂ adjacent to N
~ 2.5-2.7Triplet2HCH₂ adjacent to C=O
~ 2.3Singlet6HTwo aromatic CH₃ groups
~ 1.8-2.0Multiplet2HMiddle CH₂ of piperidine (B6355638) ring

Note: This table is a hypothetical representation and actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Each unique carbon atom would typically produce a distinct signal. The chemical shifts would be indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Hypothetical ¹³C NMR Data Table:

Chemical Shift (ppm)Assignment
Expected RangeHypothetical Carbon
~ 170-175C=O (carbonyl)
~ 138-140Quaternary Aromatic C (attached to N)
~ 135-137Quaternary Aromatic C (with CH₃)
~ 128-130Aromatic CH (para to N)
~ 125-127Aromatic CH (ortho to N)
~ 50-55CH₂ adjacent to N
~ 30-35CH₂ adjacent to C=O
~ 20-25Middle CH₂ of piperidine ring
~ 20-22Aromatic CH₃

Note: This table is a hypothetical representation and actual chemical shifts would need to be determined experimentally.

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional NMR techniques would be instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons within the piperidin-2-one ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms they are directly attached to, allowing for the direct assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the 3,5-dimethylphenyl group and the piperidin-2-one ring, for instance, by observing a correlation between the protons on the CH₂ group adjacent to the nitrogen and the quaternary carbon of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the energy of molecular vibrations.

For this compound, a strong absorption band in the IR spectrum would be expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the amide C=O bond. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. Raman spectroscopy would be particularly useful for observing vibrations of the aromatic ring.

Hypothetical Vibrational Spectroscopy Data Table:

Wavenumber (cm⁻¹)Vibrational Mode
~ 3000-3100Aromatic C-H stretch
~ 2850-2960Aliphatic C-H stretch
~ 1650-1680Amide C=O stretch
~ 1600, 1480Aromatic C=C stretch
~ 1200-1300C-N stretch

Note: This table is a hypothetical representation and actual vibrational frequencies would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the determination of its elemental composition, confirming the molecular formula of C₁₃H₁₇NO. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation might involve the loss of the carbonyl group, or cleavage of the piperidin-2-one ring.

X-ray Crystallography for Solid-State Structural DeterminationThis portion of the article was planned to describe the precise three-dimensional arrangement of the atoms within a crystal of the compound.

Intermolecular Interactions in Crystal Packing (e.g., Hirshfeld Surface Analysis)An analysis of the intermolecular forces holding the molecules together in the crystal lattice was planned for this section. Techniques like Hirshfeld surface analysis are used to visualize and quantify these interactions (e.g., hydrogen bonds, van der Waals forces). No studies involving Hirshfeld surface analysis for this compound have been reported.

While general principles of EIMS fragmentation for related cyclic amides and crystallographic trends for other N-aryl piperidine derivatives are established, the strict requirement to focus solely on "this compound" prevents the inclusion of such analogous data. The absence of specific experimental findings for the target compound makes it impossible to generate the scientifically accurate and detailed article as requested.

Computational and Theoretical Studies on 1 3,5 Dimethylphenyl Piperidin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)scilit.comasianpubs.orgwhiterose.ac.uknih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. jksus.orgresearchgate.net It is particularly effective for calculating the properties of molecules like 1-(3,5-Dimethylphenyl)piperidin-2-one, offering a balance between accuracy and computational cost. jksus.org DFT methods are routinely used to determine optimized geometries, electronic properties, and spectroscopic parameters. nih.govnih.gov

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For cyclic systems like the piperidine (B6355638) ring in this compound, this involves conformational analysis to identify the lowest energy conformer.

Parameter Bond Typical Calculated Value (Å)
Bond Length C-C (ring) 1.53 - 1.55
C-N (ring) 1.46 - 1.48
C=O ~1.23

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. mdpi.com These frontier molecular orbitals determine the molecule's reactivity; the HOMO is the primary electron donor, while the LUMO is the primary electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity and lower stability. nih.gov For aromatic and heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over electron-deficient regions. nih.govnih.gov DFT calculations can map the electron density of these orbitals and calculate their energy levels. mdpi.comorientjchem.org

Parameter Calculated Energy (eV)
HOMO Energy -4.8 to -6.5
LUMO Energy -1.0 to -2.0

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)scilit.comasianpubs.org

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. nih.gov

Vibrational Frequencies: The vibrational modes of a molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled to correct for systematic errors inherent in the theoretical methods. nih.gov This analysis helps in assigning specific absorption bands to particular molecular motions, such as C=O stretching, C-H bending, or ring vibrations. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov Predicted shifts are compared against experimental data to confirm the molecular structure. nih.gov The accuracy of these predictions has improved significantly with the development of advanced functionals and the use of machine learning models trained on DFT data. mdpi.comnrel.govresearchgate.net

Molecular Docking Simulationswhiterose.ac.uknih.govnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.comindexcopernicus.com

Docking simulations place a ligand, such as this compound, into the binding site of a target protein. The simulation explores various possible conformations and orientations of the ligand within the binding pocket. ugm.ac.id A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. physchemres.org The resulting top-ranked poses provide a hypothesis for how the molecule might interact with its biological target on a molecular level. nih.gov

Once the best binding mode is identified, the specific interactions between the ligand and the protein's amino acid residues are analyzed. ugm.ac.id This profiling is essential for understanding the basis of molecular recognition. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors. nih.govugm.ac.id

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. physchemres.org

π-π Stacking: Aromatic rings on the ligand and protein residues (like Phenylalanine, Tyrosine) stack on top of each other. nih.gov

Van der Waals Forces: General non-specific attractive or repulsive forces. nih.gov

Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex over time and the flexibility of the binding site. mdpi.comphyschemres.org

Table 3: Common Ligand-Protein Interactions

Interaction Type Description
Hydrogen Bond Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N).
Hydrophobic Favorable interaction between nonpolar groups, driven by the exclusion of water.
π-π Stacking Noncovalent interaction between aromatic rings.
Ionic Interaction Electrostatic attraction between oppositely charged ions.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific computational and theoretical studies requested for the compound this compound.

Specifically, dedicated research on the following topics for this particular molecule could not be located:

Molecular Dynamics (MD) Simulations , including its conformational dynamics, stability in solution, and solvent effects.

Topological Analysis and Intermolecular Interactions , including Reduced Density Gradient (RDG) Analysis and Electrostatic Potential Mapping.

While computational studies exist for other related piperidine derivatives, extrapolating this data would not adhere to the strict requirement of focusing solely on this compound and would compromise scientific accuracy. Therefore, it is not possible to generate the article with the specified outline and content inclusions at this time.

Mechanistic Insights into Biological Interactions of 1 3,5 Dimethylphenyl Piperidin 2 One Analogs Non Clinical

Exploration of Enzyme Inhibition Mechanisms (e.g., PPM1D Inhibition)

The inhibition of specific enzymes is a key mechanism through which pharmacologically active compounds exert their effects. For analogs related to piperidin-2-one, one area of investigation is their potential to inhibit protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). PPM1D, also known as Wip1, is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and p53 activation pathways. nih.govbiorxiv.org In various cancers, PPM1D is frequently overexpressed or activated, which helps tumors resist therapy and progress. nih.govbiorxiv.org

Inhibition of PPM1D can reactivate tumor-suppressor pathways. Small molecule inhibitors of PPM1D have been shown to lock the protein into an inactive state, preventing it from dephosphorylating its targets. nih.gov This leads to enhanced phosphorylation of key proteins in the DDR pathway, including p53, ultimately promoting cell cycle arrest and apoptosis in cancer cells. nih.gov The therapeutic potential of PPM1D inhibition is particularly significant in tumors that retain wild-type p53. nih.gov While direct inhibition of PPM1D by 1-(3,5-Dimethylphenyl)piperidin-2-one analogs is an area for further research, the established role of PPM1D as a therapeutic target suggests that compounds capable of this inhibition could have significant biological effects. nih.govresearchgate.net

Receptor Binding and Modulation (e.g., Urokinase Receptor Targeting)

Certain piperidinone analogs have been identified as ligands for the urokinase plasminogen activator receptor (uPAR), a cell-surface protein deeply involved in cancer cell invasion and metastasis. nih.govnih.gov These small molecules were discovered through virtual screening, which targeted a pocket at the interface between uPAR and its ligand, the urokinase-type plasminogen activator (uPA). nih.gov

Competition assays demonstrated that piperidinone compounds can displace a fluorescently-labeled peptide from uPAR, with inhibition constants (Ki) in the micromolar range. nih.govnih.gov Molecular dynamics simulations suggest that despite structural similarities, piperidinone-based compounds adopt a different binding mode within the receptor compared to other identified ligands like pyrazole-based compounds. nih.gov This difference in binding may account for their distinct downstream biological effects. nih.gov

Table 1: uPAR Binding Affinity of Piperidinone and Related Analogs
Compound ClassExample CompoundInhibition Constant (Ki)
PiperidinoneCompound 46 to 63 µM
PyrrolidinoneCompound 36 to 63 µM
Pyrazole (B372694)Compound 1 (IPR-69)6 to 63 µM

Interactions with Cellular Pathways (e.g., p53 Pathway Enhancement)

The biological activities of this compound analogs are intrinsically linked to their modulation of cellular signaling pathways.

P53 Pathway: As discussed, the inhibition of PPM1D is a mechanism that directly enhances the p53 pathway. nih.govbiorxiv.org By preventing PPM1D from dephosphorylating and inactivating p53 and other components of the DNA damage response, inhibitors can bolster this crucial tumor suppressor network. nih.gov This makes PPM1D inhibition a distinct therapeutic strategy from molecules that target the MDM2-p53 interaction. nih.govbiorxiv.org

Urokinase Receptor-Mediated Pathways: The binding of analogs to the urokinase receptor (uPAR) can also influence signaling. However, studies show that piperidinone-based uPAR ligands have a different impact than related pyrazole compounds. While pyrazole derivatives were found to inhibit ERK phosphorylation and impair HIF1α and NF-κB signaling, the tested piperidinone and pyrrolidinone compounds had no such effect on these pathways. nih.gov This highlights a divergence in the mechanism of action, where piperidinones may inhibit cellular processes through pathways independent of these specific signaling cascades. nih.gov

Inhibition of Cellular Processes (e.g., Cell Invasion)

A significant functional outcome of the interaction of piperidinone analogs with biological systems is the inhibition of cancer cell invasion. nih.gov This process is a critical step in metastasis. nih.gov In cell-based assays, a piperidinone-containing compound was shown to inhibit the invasion of MDA-MB-231 breast adenocarcinoma cells. nih.gov

Interestingly, the mechanism appears to be distinct from that of other uPAR-targeting agents. For example, a related pyrazole derivative inhibited not only invasion but also cell proliferation, adhesion, and migration, and it also reduced matrix metalloprotease-9 (MMP-9) activity. nih.gov The piperidinone analog, however, only inhibited invasion and had no effect on MMP-9 activity, suggesting it operates through a different, more specific mechanism to block this particular cellular process. nih.gov

Antimicrobial Activity Mechanisms Against Specific Strains (e.g., Antibacterial Activity)

Piperidine (B6355638) derivatives have been investigated for their antimicrobial properties. biomedpharmajournal.orgbiointerfaceresearch.com A specific class of analogs, cis-3,5-diamino-piperidines (DAP), has been developed as mimetics of aminoglycoside antibiotics. nih.govnih.gov These compounds are designed to mimic the 2-deoxystreptamine (B1221613) (2-DOS) scaffold of aminoglycosides, which is crucial for binding to the ribosomal decoding site (A-site) in bacteria. nih.gov

The core mechanism of these piperidine-based analogs is the inhibition of bacterial protein synthesis (translation). nih.govnih.gov By binding to the ribosomal RNA, they interfere with the decoding process, leading to the inhibition of bacterial growth. nih.gov Structure-activity relationship (SAR) studies have shown that the cis-1,3-diamine configuration on the piperidine ring is essential for RNA recognition. nih.gov Furthermore, attaching specific "tailpiece" substituents, often nitrogen-containing heterocycles, to a central core structure can optimize potency, particularly against problematic Gram-negative pathogens like Pseudomonas aeruginosa. nih.gov These DAP derivatives have demonstrated potent activity against clinical isolates of P. aeruginosa, a pathogen known for its high levels of antibiotic resistance. nih.gov

Antiviral Activity Mechanisms (e.g., HIV-1 Reverse Transcriptase Inhibition)

Analogs containing a lactam ring, a core feature of the piperidin-2-one structure, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov The enzyme reverse transcriptase is essential for the HIV life cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. pharmacology2000.com

NNRTIs function by binding to an allosteric pocket on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. pharmacology2000.com This binding induces a conformational change in the enzyme, which inhibits its function and blocks viral replication. pharmacology2000.com Studies on tricyclic diazepinone derivatives, which share the lactam moiety, have revealed key structural features for potent activity. For instance, small alkyl substituents are preferred on the lactam nitrogen, while larger, lipophilic groups are favored elsewhere on the molecule to enhance potency. nih.gov This mechanism of allosteric enzyme inhibition represents a potential avenue of antiviral activity for piperidin-2-one analogs. nih.gov

Consideration of Structure-Activity Relationships (SAR) for Mechanistic Elucidation

Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for mechanistic insight and the development of more potent and selective compounds.

For Urokinase Receptor (uPAR) Targeting: While both piperidinone and pyrazole analogs can bind to uPAR, their different binding modes lead to distinct cellular effects. The piperidinone scaffold leads to a selective inhibition of cell invasion without affecting cell proliferation or certain signaling pathways like ERK, whereas the pyrazole scaffold has broader effects. nih.gov This suggests that subtle changes in the core heterocyclic structure can dramatically alter the mechanism of action.

For Antimicrobial Activity: In the case of aminoglycoside-mimetic piperidines, the SAR is well-defined. The cis-1,3-diamine arrangement is a key pharmacophore for ribosomal RNA binding. nih.gov The nature of the "tailpiece" substituent attached to the central scaffold significantly influences the antibacterial spectrum and potency, especially in the presence of serum. nih.govnih.gov

For Antiviral Activity: For NNRTI activity in related lactam-containing compounds, SAR studies indicate that specific substitutions on the heterocyclic rings are critical. For example, in tricyclic diazepinone inhibitors, small substituents like methyl or ethyl on the lactam nitrogen and lipophilic groups on the aromatic rings are favored for high potency against HIV-1 reverse transcriptase. nih.gov

These examples demonstrate that the biological mechanism of piperidinone analogs is highly dependent on their specific structural features, which dictate their molecular targets and subsequent effects on cellular pathways and processes. nih.govresearchgate.netnih.gov

Applications of 1 3,5 Dimethylphenyl Piperidin 2 One in Advanced Organic Synthesis

Utilization as a Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are foundational in drug discovery and materials science. ossila.com Piperidin-2-ones can be utilized as building blocks for the construction of fused or spirocyclic heterocyclic systems. This can be achieved through reactions that involve either the lactam ring itself or appended functional groups. While various synthetic methods exist for creating diverse heterocyclic structures from piperidine-based precursors, there are no specific published examples where 1-(3,5-Dimethylphenyl)piperidin-2-one is explicitly used as the foundational building block for creating new heterocyclic scaffolds. researchgate.net

Development of Derivatization Strategies for Functional Group Diversification

The chemical structure of this compound allows for various derivatization strategies. These could include, for example, electrophilic aromatic substitution on the dimethylphenyl ring, or nucleophilic attack at the lactam carbonyl. Such derivatizations would be a standard approach to creating a library of related compounds for biological screening. While general methods for the derivatization of piperidinones are known, specific research detailing the development of such strategies for this compound, and the subsequent diversification of its functional groups, could not be found.

Future Research on this compound: A Roadmap for Innovation

The δ-lactam scaffold, this compound, presents a compelling yet underexplored area for chemical research. While direct studies on this specific molecule are limited, its structural components—a piperidin-2-one ring and a dimethylphenyl group—are prevalent in a wide array of biologically active compounds and functional materials. This article outlines future research directions and emerging perspectives that could unlock the full potential of this intriguing compound, focusing on novel synthesis, computational design, reactivity, biological interactions, and materials science integration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.